Cas no 14250-96-5 (2-Pentenal, 2-methyl-,(2E)-)
2-Pentenal, 2-methyl-,(2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pentenal, 2-methyl-,(2E)-
- trans-2-Methyl-2-pentenal
- 2-METHYL-2-PENTENAL
- (E)-2-Methyl-2-pentenal
- (E)-2-Methylpent-2-enal
- (e)-2-pentena
- 2-methyl pentenal
- 2-methyl-(E)-2-pentenal
- 2-methyl-2-pentene aldehyde
- 2-methyl-2-pentene-1-al
- 2-methyl-pent-2-en-1-al
- 2-METHYLPENT-2-ENAL
- Methylpentenal
- trans-2-METHYL-2-PENTANAL
- FEMA 3194
- (2E)-2-Methyl-2-pentenal
- NSC 9464
- NSC-9464
- 98QAG1U530
- beta-Ethyl-alpha-methylacrolein
- WLN: VHY1&U3
- BRN 0506124
- (E)-2-methyl-pent-2-enal
- A833721
- M0893
- DTXCID0030873
- EN300-381207
- UNII-947O3MC76M
- FEMA NO. 3194, E-
- .beta.-Ethyl-.alpha.-methylacrolein
- NSC9464
- CAS-623-36-9
- UNII-98QAG1U530
- 2,4-Dimethylcrotonaldehyde
- DTXSID90884735
- CHEMBL2270062
- AKOS015899936
- (2E)-2-methylpent-2-enal
- .alpha.-Methyl-.beta.-ethylacrolein
- EINECS 210-789-5
- MFCD00006978
- 2-Methyl-3-ethylacrolein
- 2-Pentenal, 2-methyl-, (2E)-
- 2-Methyl-2-pentenal, >=97%, FG
- NCGC00357143-01
- 2-Methyl-2-pentenal, analytical standard
- DTXSID3052301
- 623-36-9
- CS-0359335
- STR04187
- alpha-Methyl-beta-ethylacrolein
- FEMA No. 3194
- 14250-96-5
- Q27272137
- 2-Pentenal, 2-methyl-
- 2-Methyl-2-pentenal, (2E)-
- 2-Methyl-2-pentenal, 97%
- 2-Methyl-2-penten-1-al
- Tox21_303885
- EC 210-789-5
- AMY2564
- 947O3MC76M
- J-509939
-
- MDL: MFCD00006978
- Inchi: 1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+
- InChI Key: IDEYZABHVQLHAF-GQCTYLIASA-N
- SMILES: O=C/C(/C)=C/CC
Computed Properties
- Exact Mass: 98.07320
- Monoisotopic Mass: 98.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 82.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.86 g/mL at 25 °C(lit.)
- Melting Point: -90°C
- Boiling Point: 138°C(lit.)
- Flash Point: 89 °F
- Refractive Index: n20/D 1.45(lit.)
- PSA: 17.07000
- LogP: 1.54160
- Solubility: Not determined
2-Pentenal, 2-methyl-,(2E)- Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1989 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10-20-36
- Safety Instruction: S26
- RTECS:SB2100000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R10
- Storage Condition:Flammable area
2-Pentenal, 2-methyl-,(2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863298-5ml |
trans-2-Methyl-2-pentenal |
14250-96-5 | ≥97%(GC) | 5ml |
1,022.40 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0893-5ML |
trans-2-Methyl-2-pentenal |
14250-96-5 | >97.0%(GC) | 5ml |
¥330.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0893-25ML |
trans-2-Methyl-2-pentenal |
14250-96-5 | >97.0%(GC) | 25ml |
¥990.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF170-1ml |
2-Pentenal, 2-methyl-,(2E)- |
14250-96-5 | 97.0%(GC) | 1ml |
¥391.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF170-5ml |
2-Pentenal, 2-methyl-,(2E)- |
14250-96-5 | 97.0%(GC) | 5ml |
¥1074.0 | 2022-06-10 | |
| abcr | AB138851-5 ml |
trans-2-Methyl-2-pentenal, 96%; . |
14250-96-5 | 96% | 5 ml |
€114.60 | 2024-04-19 | |
| abcr | AB138851-25 ml |
trans-2-Methyl-2-pentenal, 96%; . |
14250-96-5 | 96% | 25 ml |
€345.50 | 2024-04-19 | |
| Enamine | EN300-381207-0.05g |
(2E)-2-methylpent-2-enal |
14250-96-5 | 95% | 0.05g |
$19.0 | 2023-06-02 | |
| Enamine | EN300-381207-0.1g |
(2E)-2-methylpent-2-enal |
14250-96-5 | 95% | 0.1g |
$19.0 | 2023-06-02 | |
| Enamine | EN300-381207-0.25g |
(2E)-2-methylpent-2-enal |
14250-96-5 | 95% | 0.25g |
$19.0 | 2023-06-02 |
2-Pentenal, 2-methyl-,(2E)- Suppliers
2-Pentenal, 2-methyl-,(2E)- Related Literature
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Daniel Delgado,Alberto Fernández-Arroyo,Marcelo E. Domine,Ester García-González,José M. López Nieto Catal. Sci. Technol. 2019 9 3126
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Martyn K. Peers,Helen S. Toogood,Derren J. Heyes,David Mansell,Benjamin J. Coe,Nigel S. Scrutton Catal. Sci. Technol. 2016 6 169
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Yuting Wu,Carmine D'Agostino,Daniel J. Holland,Lynn F. Gladden Chem. Commun. 2014 50 14137
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Piotr Smoleński,Marina V. Kirillova,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2013 42 10867
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Angelika E. Neitzel,Leonel Barreda,Jacob T. Trotta,Grant W. Fahnhorst,Thomas J. Haversang,Thomas R. Hoye,Brett P. Fors,Marc A. Hillmyer Polym. Chem. 2019 10 4573
Additional information on 2-Pentenal, 2-methyl-,(2E)-
Research Brief on 2-Pentenal, 2-methyl-,(2E)- (CAS: 14250-96-5) in Chemical Biology and Pharmaceutical Applications
2-Pentenal, 2-methyl-,(2E)- (CAS: 14250-96-5) is an unsaturated aldehyde with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds and its unique chemical properties that make it valuable for drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its applications, mechanisms, and future prospects in the field.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-Pentenal, 2-methyl-,(2E)- as a building block for the synthesis of novel anti-inflammatory agents. The research demonstrated that the compound's α,β-unsaturated carbonyl moiety enables Michael addition reactions, facilitating the creation of derivatives with potent cyclooxygenase-2 (COX-2) inhibitory activity. The lead compound derived from this scaffold showed 85% inhibition of COX-2 at 10 μM concentration, with minimal effects on COX-1, suggesting potential for developing selective anti-inflammatory drugs.
In the realm of antimicrobial research, a team at the University of Tokyo recently reported (Nature Communications, 2024) that 2-Pentenal, 2-methyl-,(2E)- exhibits intrinsic antibacterial properties against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that the compound disrupts bacterial membrane integrity by interacting with phospholipid bilayers, as confirmed by atomic force microscopy and molecular dynamics simulations. This dual functionality as both a synthetic intermediate and bioactive molecule makes it particularly valuable for antimicrobial drug development.
The compound's role in fragrance chemistry has also seen advancements. A 2024 study in Flavour and Fragrance Journal characterized its organoleptic properties and demonstrated its utility in creating novel green, fruity odor profiles. The (2E)-configuration was found to be crucial for the desired sensory characteristics, with threshold values as low as 0.8 ng/L in air, making it a promising ingredient for high-end fragrance formulations.
From a synthetic chemistry perspective, recent work (ACS Catalysis, 2023) has developed an efficient biocatalytic route to produce enantiomerically pure (2E)-2-methyl-2-pentenal using engineered aldolases. This green chemistry approach achieved 92% yield and >99% ee, addressing previous challenges in stereoselective synthesis. The methodology offers significant advantages over traditional chemical synthesis routes in terms of sustainability and selectivity.
Looking forward, the unique chemical properties of 2-Pentenal, 2-methyl-,(2E)- (CAS: 14250-96-5) position it as a versatile scaffold for pharmaceutical innovation. Current research directions include exploring its potential in targeted drug delivery systems, where its reactivity can be harnessed for prodrug activation, and in chemical biology as a tool compound for studying protein-lipid interactions. The compound's multifaceted applications across drug discovery, fragrance chemistry, and synthetic methodology continue to make it a focus of ongoing research in chemical biology and pharmaceutical sciences.
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